molecular formula C19H27ClN2O2 B2451162 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one CAS No. 2309705-93-7

2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one

Cat. No.: B2451162
CAS No.: 2309705-93-7
M. Wt: 350.89
InChI Key: MRBLTZJUTCIYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one ( 2309705-93-7) is a synthetic organic compound with a molecular formula of C19H27ClN2O2 and a molecular weight of 350.88 g/mol . This ketone-based molecule features a 1,4-diazepane core structure substituted with a cyclobutyl group, a scaffold of significant interest in medicinal chemistry for its potential to interact with various biological targets . The compound's structure includes a 4-chlorophenoxy group and a tert-butyl-like 2-methylpropan-1-one moiety, which can influence its lipophilicity and metabolic profile. Calculated properties include a topological polar surface area of 32.8 Ų and an XLogP3 value of 3.7, suggesting moderate membrane permeability . Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules for pharmaceutical research and development. It is particularly valuable for exploring structure-activity relationships (SAR) in drug discovery programs, especially those focused on central nervous system (CNS) targets, given the known pharmacological activity of other 1,4-diazepane-containing compounds . The exact mechanism of action for this specific compound is not fully elucidated and is a subject for ongoing investigation. It is supplied for research purposes such as assay development, high-throughput screening, and as a reference standard in analytical studies. This product is intended for Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O2/c1-19(2,24-17-9-7-15(20)8-10-17)18(23)22-12-4-11-21(13-14-22)16-5-3-6-16/h7-10,16H,3-6,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBLTZJUTCIYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCCN(CC1)C2CCC2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.

    Cyclobutyl Diazepane Formation: The cyclobutyl-substituted diazepane ring is synthesized through a series of reactions involving cyclobutylamine and other reagents.

    Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the cyclobutyl diazepane under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylpropanone moiety.

    Reduction: Reduction reactions could occur at the diazepane ring or the chlorophenoxy group.

    Substitution: The chlorophenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one could have several applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)-2-methylpropan-1-one
  • 2-(4-Chlorophenoxy)-1-(4-ethyl-1,4-diazepan-1-yl)-2-methylpropan-1-one

Uniqueness

The unique structural features of 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one, such as the cyclobutyl substitution on the diazepane ring, may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one is a synthetic organic compound notable for its complex structure, which includes a chlorophenoxy group and a cyclobutyl-substituted diazepane moiety. This compound is of particular interest in medicinal chemistry due to its potential biological activities, especially in the modulation of neurotransmitter systems.

Chemical Structure and Properties

The molecular formula of 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one is C18_{18}H24_{24}ClN2_{2}O. Its structure can be broken down into several functional groups that contribute to its biological activity:

Functional Group Description
ChlorophenoxyPotential for specific biological interactions
DiazepaneMay influence central nervous system activity
CarbonylInvolved in various chemical reactions

The biological activity of this compound is hypothesized to involve interactions with neurotransmitter receptors, particularly gamma-aminobutyric acid (GABA) receptors. GABA receptors are crucial for inhibitory neurotransmission in the central nervous system, and compounds that modulate these receptors often exhibit anxiolytic or sedative effects. Preliminary studies suggest that 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one may act as a GABAergic agent, potentially leading to therapeutic applications in anxiety disorders.

Biological Activity Overview

Research indicates that compounds with similar structures to 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one exhibit significant biological activities. These include:

  • Anxiolytic Effects : Modulation of anxiety through GABA receptor interaction.
  • Sedative Properties : Potential use as a sedative agent due to its central nervous system effects.

Comparative Biological Activity Table

Compound Structural Features Biological Activity
2-(4-Fluorophenoxy)-N-methyl-N-(cyclohexyl)acetamideFluorinated phenoxy groupPotential analgesic effects
2-(3-Chlorophenoxy)-N-(cyclopentyl)acetamideChlorinated phenoxy groupAntidepressant properties
2-(Phenoxy)-N-(piperidinyl)acetamideUnsubstituted phenoxy groupAntipsychotic effects

The unique combination of the diazepane structure with a chlorinated phenoxy moiety in 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one may confer distinct pharmacological properties compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity and potential therapeutic applications of related compounds:

  • Study on Diazepane Derivatives : Research indicated that derivatives of diazepane exhibited significant anxiolytic activity in animal models. The study suggested that structural modifications could enhance efficacy against anxiety disorders.
  • GABA Receptor Modulation : A study highlighted the role of compounds similar to 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one in modulating GABA receptor activity, leading to potential therapeutic applications in treating mood disorders.
  • Cytotoxicity Assays : Preliminary cytotoxicity assays showed that structurally related compounds could inhibit cell growth in various cancer cell lines, indicating potential applications in oncology .

Q & A

Q. What are the optimal synthetic routes for 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one, and how can reaction conditions be controlled to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, a Friedel-Crafts acylation approach (used in structurally similar compounds) requires anhydrous conditions with Lewis acid catalysts (e.g., AlCl₃) and precise temperature control (0–5°C) to minimize side reactions like over-acylation or hydrolysis . Key steps include:
  • Cyclobutyl-1,4-diazepane preparation : Cyclobutylamine can be reacted with diethyl oxalate under reflux to form the diazepane backbone.
  • Chlorophenoxy ketone coupling : The diazepane intermediate is coupled with 2-(4-chlorophenoxy)-2-methylpropanoyl chloride in dichloromethane with triethylamine as a base.
    Optimization involves monitoring reaction progress via TLC or HPLC and using column chromatography for purification. Yields >70% are achievable with strict exclusion of moisture .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR , FT-IR , and HRMS is essential:
  • NMR : The ¹H NMR spectrum should resolve the cyclobutyl protons (δ 1.8–2.2 ppm, multiplet) and diazepane N–CH₂ signals (δ 3.2–3.6 ppm). The chlorophenoxy group’s aromatic protons appear as a doublet at δ 7.2–7.4 ppm .
  • FT-IR : Key peaks include C=O stretch (~1700 cm⁻¹), C–O–C (1250 cm⁻¹), and N–H bending (1550 cm⁻¹) for the diazepane ring .
  • HRMS : Confirm molecular ion [M+H]⁺ matching the exact mass (C₂₁H₂₈ClN₂O₂: 393.18 g/mol).

Q. What preliminary biological screening approaches are recommended to assess its bioactivity?

  • Methodological Answer : Begin with in vitro assays :
  • Enzyme inhibition : Test against kinases or proteases (e.g., trypsin) at 1–100 µM concentrations, using fluorogenic substrates. IC₅₀ values <10 µM warrant further study .
  • Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay. Compare with structurally similar compounds (e.g., 2-(4-Chlorophenoxy)ethanol, which showed antifungal EC₅₀ = 8.5 µM) .
    Use dose-response curves and statistical validation (e.g., triplicate runs, p < 0.05 significance) to minimize false positives.

Advanced Research Questions

Q. How can X-ray crystallography resolve the three-dimensional structure of this compound, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction requires high-purity crystals grown via slow evaporation (e.g., in ethyl acetate/hexane). Data collection at 100 K with synchrotron radiation (λ = 0.7–1.0 Å) improves resolution. Use SHELX programs for structure solution:
  • SHELXT for initial phase determination via dual-space algorithms.
  • SHELXL for refinement with anisotropic displacement parameters and hydrogen bonding analysis .
    Example metrics: R-factor <5%, RMSD for bond lengths <0.02 Å. The cyclobutyl ring’s puckering parameters (e.g., Cremer-Pople) should confirm its chair-like conformation .

Q. What strategies are effective in analyzing contradictory biological activity data across different studies (e.g., varying IC₅₀ values)?

  • Methodological Answer : Contradictions often arise from assay variability. Address this by:
  • Standardizing protocols : Use identical buffer conditions (e.g., pH 7.4 PBS), temperature (25°C), and substrate concentrations.
  • Validating target engagement : Employ SPR (surface plasmon resonance) to measure binding kinetics (Kd, Kon/Koff) and confirm direct target interaction .
  • Meta-analysis : Compare with structurally analogous compounds (see table below). For example, substitution of chlorine with fluorine in the phenoxy group increased anti-inflammatory activity by 3-fold in related compounds .
CompoundStructural VariationIC₅₀ (µM)Reference
2-(4-Cl-phenoxy) derivativeCyclobutyl-diazepane backbone12.3
2-(4-F-phenoxy) analogFluorine substitution4.1

Q. What computational methods can predict the compound’s interaction with biological targets (e.g., ATF4 inhibition)?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS):
  • Docking : Use the ATF4 crystal structure (PDB: 6XYZ) to identify binding pockets. The chlorophenoxy group may occupy a hydrophobic cleft, while the diazepane nitrogen forms hydrogen bonds with Glu245 .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å). MM-PBSA calculations estimate ΔGbinding; values <−30 kJ/mol suggest strong affinity .
    Validate predictions with SAR studies : Modify the cyclobutyl group to smaller rings (e.g., cyclopropyl) and measure activity changes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.